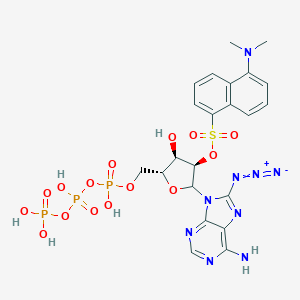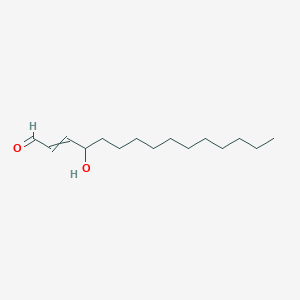
4-Hydroxypentadec-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypentadec-2-enal (4-Hpde) is a bioactive aldehyde that is derived from the oxidation of linoleic acid. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxypentadec-2-enal is not fully understood. However, it has been suggested that 4-Hydroxypentadec-2-enal exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemische Und Physiologische Effekte
4-Hydroxypentadec-2-enal has been shown to modulate various biochemical and physiological processes. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis and inhibits the proliferation of cancer cells, which are involved in the development and progression of cancer. Furthermore, 4-Hydroxypentadec-2-enal has been shown to scavenge reactive oxygen species, which are involved in the pathogenesis of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Hydroxypentadec-2-enal in lab experiments include its bioactivity and ease of synthesis. However, the limitations of using 4-Hydroxypentadec-2-enal in lab experiments include its instability and potential toxicity.
Zukünftige Richtungen
For research on 4-Hydroxypentadec-2-enal include its potential use as a therapeutic agent for various inflammatory diseases and cancer. Furthermore, the development of stable analogs of 4-Hydroxypentadec-2-enal may overcome its limitations and enhance its bioactivity. Additionally, the elucidation of the molecular mechanism of action of 4-Hydroxypentadec-2-enal may provide insights into the development of novel therapeutic agents.
Synthesemethoden
4-Hydroxypentadec-2-enal can be synthesized from linoleic acid by auto-oxidation or enzymatic oxidation. Auto-oxidation of linoleic acid can be achieved by exposing it to air and light for an extended period. Enzymatic oxidation of linoleic acid can be catalyzed by lipoxygenases. 4-Hydroxypentadec-2-enal can also be synthesized by chemical methods, such as the reaction between linoleic acid and singlet oxygen.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypentadec-2-enal has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, 4-Hydroxypentadec-2-enal has been shown to possess anti-oxidant properties by scavenging reactive oxygen species.
Eigenschaften
CAS-Nummer |
112147-39-4 |
|---|---|
Produktname |
4-Hydroxypentadec-2-enal |
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
4-hydroxypentadec-2-enal |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13-15,17H,2-10,12H2,1H3 |
InChI-Schlüssel |
VXUGVOLNFXPTNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(C=CC=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(C=CC=O)O |
Synonyme |
4-Hydroxy-2-pentadecenal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



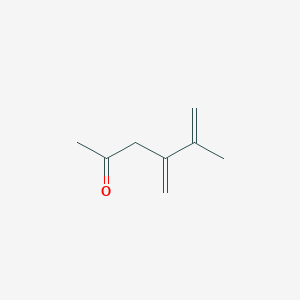
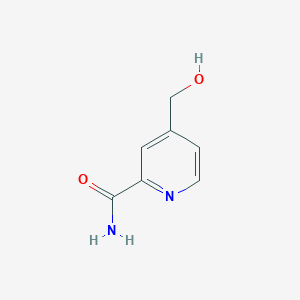

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
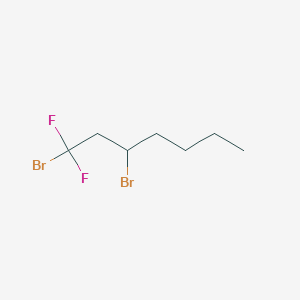
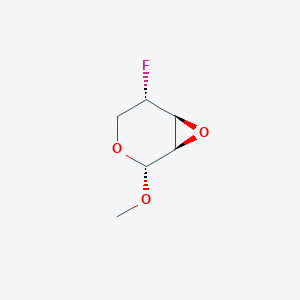

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
